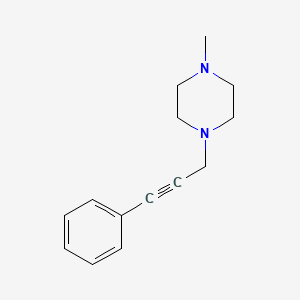
3-Fluoro-2-iodoanisole
Vue d'ensemble
Description
3-Fluoro-2-iodoanisole, also known as 1-Fluoro-2-iodo-3-methoxybenzene or 6-Fluoro-2-methoxyiodobenzene, is a chemical compound with the empirical formula C7H6FIO . It has a molecular weight of 252.02 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-iodoanisole consists of a benzene ring with iodine and fluorine substituents at the 2nd and 3rd positions, respectively, and a methoxy group at the 1st position .Physical And Chemical Properties Analysis
3-Fluoro-2-iodoanisole is a liquid at room temperature . It has a refractive index of 1.597 and a density of 1.859 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Chiral Precursors for PET Tracers
3-Fluoro-2-iodoanisole has been utilized in the synthesis of chiral intermediates for PET tracers. For example, a study by Kuroda et al. (2000) described the synthesis of a chiral intermediate towards a PET tracer 6-[18F]fluoro-L-dopa, which was synthesized from 3-iodoanisole (Kuroda et al., 2000).
Catalytic Fluorination of Compounds
In another application, 3-Fluoro-2-iodoanisole was involved in the catalytic fluorination of 1,3-dicarbonyl compounds. Kitamura et al. (2013) demonstrated that catalytic fluorination with aqueous hydrofluoric acid proceeded efficiently with iodoarene catalysts, including o-iodoanisole (Kitamura et al., 2013).
Synthesis of Fluoro-Iodoanisole Derivatives
The synthesis of various fluoro-iodoanisole derivatives, including 3-Fluoro-4-iodoanisole, has been reported. A study by Huang Sou-yi (2007) detailed the synthesis process, demonstrating the chemical transformations and yields in the production of these compounds (Huang Sou-yi, 2007).
Investigation of Rotamer Geometries
The compound has also been studied for its conformational properties. Bergmann and van Wijngaarden (2020) investigated the rotational spectra and rotamer geometries of fluoroanisoles, including 3-Fluoroanisole, using spectroscopic methods (Bergmann & van Wijngaarden, 2020).
Development of PET Tracer Analogues
3-Fluoro-2-iodoanisole derivatives have been explored in the development of PET tracer analogues. Vaidyanathan et al. (1994) developed a no-carrier-added synthesis of a compound for potential use in PET imaging (Vaidyanathan et al., 1994).
Conformational Studies in Gas Phase
Studies like those conducted by Novikov, Vilkov, and Oberhammer (2003) have explored the molecular structure and conformational properties of fluoroanisoles, including 2-Fluoroanisole, in the gas phase, providing insights into the structural dynamics of these compounds (Novikov, Vilkov, & Oberhammer, 2003).
Synthesis of Fluoroalkylated Indoles
The compound has been used in the synthesis of fluoroalkylated indoles. Konno et al. (2004) described a palladium-catalyzed annulation of fluorine-containing internal alkynes with variously substituted 2-iodoanilines, leading to fluoroalkylated indole derivatives (Konno et al., 2004).
Mechanistic Investigations in Catalysis
Studies like that by Butt et al. (2019) have also investigated the mechanisms of hypervalent iodine catalysis, where 2-iodoanisole derivatives like 3-Fluoro-2-iodoanisole play a crucial role (Butt et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-fluoro-2-iodo-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTMVKLYWHEOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-iodoanisole | |
CAS RN |
7079-54-1 | |
| Record name | 1-fluoro-2-iodo-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


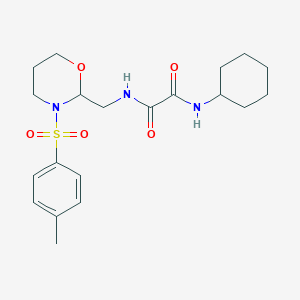


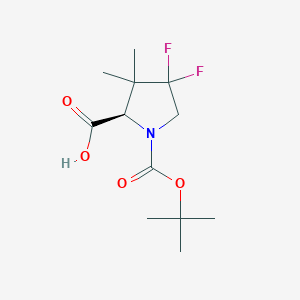
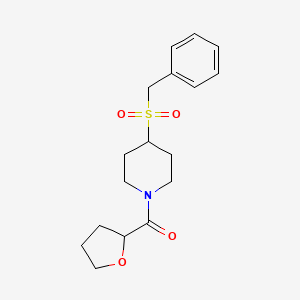

![2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2814896.png)
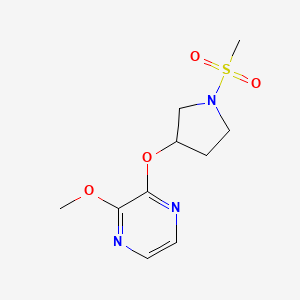
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2814898.png)
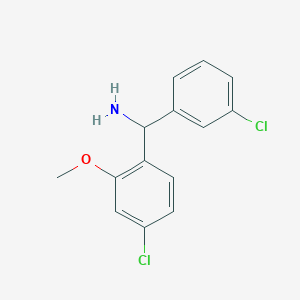
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814902.png)
![3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2814904.png)
